trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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Description
“trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-63-1 . The IUPAC name for this compound is (1R,2S)-2-(2-(3-chlorophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C14H15ClO3 . The InChI code is 1S/C14H15ClO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 .Scientific Research Applications
Analytical Methodologies
Detection in Human Urine : A study developed a method for determining major metabolites of synthetic pyrethroids in human urine, which included compounds structurally related to trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. This was accomplished using solid-phase extraction and gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).
Separation of Isomers : Research on the separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids, which are structurally similar to the compound of interest, was performed using high-performance liquid chromatography (Péter & Fülöp, 1995).
Photochemical Reactivity
- Photochemistry in Crystalline Phase : A study examined the photochemical reactivity of flouro- and chloro-substituted trans-stilbene-4-carboxylic-acids and their derivatives, including structures related to trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. The research focused on their behavior in the crystalline phase, revealing insights into their photoreactivity and molecular configuration (Brune et al., 1994).
Bio-Isostere Potential
Cyclopentane-1,2-dione as Bio-Isostere : Research evaluating cyclopentane-1,2-diones, closely related to the subject compound, explored their potential as surrogates for the carboxylic acid functional group in drug design. This study indicated that such compounds might serve as useful bio-isosteres in medicinal chemistry (Ballatore et al., 2014).
Cyclopentane-1,3-dione as Carboxylic Acid Isostere : Another study explored cyclopentane-1,3-diones as isosteres for carboxylic acid, similar to the chemical structure of interest. It highlighted the potential of cyclopentane-1,3-dione in mimicking the carboxylic acid functional group in drug development (Ballatore et al., 2011).
properties
IUPAC Name |
(1R,2S)-2-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKCNNOEUWPEAM-JOYOIKCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149215 |
Source
|
Record name | rel-(1R,2S)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
CAS RN |
733740-63-1 |
Source
|
Record name | rel-(1R,2S)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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